1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

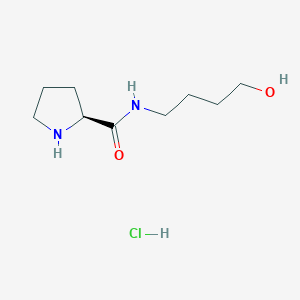

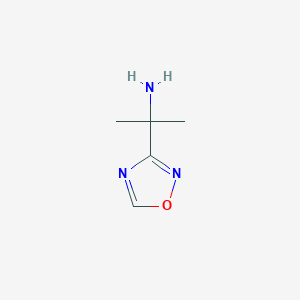

Organic compounds like this typically consist of multiple functional groups that contribute to their overall properties. The name of the compound suggests it contains a piperidine ring (a six-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a nitrophenyl group (a benzene ring with a -NO2 group) among others .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the piperidine ring, the introduction of the butyl group, and the attachment of the nitrophenyl group. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of organic compounds is determined by the arrangement of their atoms and the bonds between them. In this case, the piperidine ring, butyl group, and nitrophenyl group each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The carboxylic acid group could participate in acid-base reactions, the nitro group in redox reactions, and the piperidine ring in nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound like this would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties, while the nitrophenyl group could contribute to reactivity .Scientific Research Applications

Magnetism of Organic Nitroxides

Research on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid provides insights into the structural scaffolding and exchange pathways that contribute to the compound's antiferromagnetic behavior. This study highlights the significance of molecular interactions and structural configurations in determining magnetic properties, which could be relevant for understanding similar compounds (Field & Lahti, 2003).

Synthesis and Characterization of Complex Molecules

Another area of research involves the synthesis, spectroscopic, and theoretical studies of piperidinium-3-carboxylic acid complexes. These studies provide detailed insights into molecular structures and interactions through various analytical methods, demonstrating the complexity and versatility of organic compounds in research (Anioła et al., 2016).

Structural Dynamics in Biomolecules

Investigations into the structural dynamics of biomolecules, such as phospholamban in lipid bilayers, offer critical insights into how molecular structure affects function within biological systems. These studies use advanced techniques to probe the dynamics and interactions of complex molecules, providing a foundation for understanding similar compounds in biological contexts (Karim et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-butyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-2-3-10-17-14(19)9-8-13(16(20)21)15(17)11-4-6-12(7-5-11)18(22)23/h4-7,13,15H,2-3,8-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVUKYXJVZGOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)

![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)